molecular formula C9H9NO6 B1314218 2,4-diMethoxy-5-nitrobenzoic acid CAS No. 90564-41-3

2,4-diMethoxy-5-nitrobenzoic acid

Cat. No. B1314218
CAS RN: 90564-41-3
M. Wt: 227.17 g/mol
InChI Key: RECRLCHPXXOYHZ-UHFFFAOYSA-N
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Description

2,4-diMethoxy-5-nitrobenzoic acid (DMNB) is a widely studied organic compound that has a wide range of applications in the scientific and medical fields. It is a nitrobenzoic acid derivative with a molecular formula of C8H7NO5. DMNB has been studied extensively due to its unique properties, which make it a useful tool in the laboratory.

Scientific Research Applications

  • Synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives

    • Field : Organic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . These compounds could potentially be used in the development of pharmaceuticals.
    • Results or Outcomes : The synthesis results in the formation of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
  • Reaction with Organotin Oxides/Halides

    • Field : Organometallic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with organotin oxides/halides to yield organotin carboxylates . These compounds have potential applications in various fields, including materials science and catalysis.
    • Method of Application : The reaction is carried out in anhydrous toluene . The specific experimental procedures and technical details are not provided in the source.
    • Results or Outcomes : The reaction results in the formation of organotin carboxylates . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.
  • Synthesis of Tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)Distannoxane Dimer

    • Field : Organometallic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with di-n-butyltin oxide to yield a compound known as tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . This compound has potential applications in various fields, including materials science and catalysis.
    • Method of Application : The reaction is carried out with di-n-butyltin oxide . The specific experimental procedures and technical details are not provided in the source.
    • Results or Outcomes : The reaction results in the formation of tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.
  • Synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE

    • Field : Organic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . This compound could potentially be used in the development of pharmaceuticals.
    • Results or Outcomes : The synthesis results in the formation of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
  • Synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE

    • Field : Organic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . This compound could potentially be used in the development of pharmaceuticals.
    • Results or Outcomes : The synthesis results in the formation of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
  • Synthesis of Tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)Distannoxane Dimer

    • Field : Organometallic Chemistry
    • Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with di-n-butyltin oxide to yield a compound known as tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . This compound has potential applications in various fields, including materials science and catalysis.
    • Method of Application : The reaction is carried out with di-n-butyltin oxide . The specific experimental procedures and technical details are not provided in the source.
    • Results or Outcomes : The reaction results in the formation of tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.

properties

IUPAC Name

2,4-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECRLCHPXXOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536114
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diMethoxy-5-nitrobenzoic acid

CAS RN

90564-41-3
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a stream of argon, 0.30 g of metallic sodium was added to 5 ml of methanol under ice-cooling, the mixture was stirred at room temperature for a while and then 1.00 g of 4-chloro-2-methoxy-5-nitrobenzoic acid was added to the resulting solution in small portions, followed by stirring at 80° C. for 8 hours. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 0.80 g of 2,4-dimethoxy-5-nitrobenzoic acid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

(Alternative method) A 2.00 g portion of 2,4-dimethoxybenzoic acid was dissolved in 30 ml of sulfuric acid, and 0.49 ml of concentrated nitric acid was added under ice-cooling. After 3 hours of stirring at room temperature, this was poured into 100 g of ice water, and the thus formed crystals were collected by filtration, washed with water-methanol and then dried under a reduced pressure to give 1.41 g of 2,4-dimethoxy-5-nitrobenzoic acid. The physicochemical properties were identical to those of the compound obtained by the former method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FE King, KG Neill - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The precipitated solid was immediately removed and from the filtrate 2 : 4-dimethoxy-5-nitrobenzoic acid slowly separated which after crystallisation from water was obtained as fawn …
Number of citations: 24 pubs.rsc.org
KK Anantoju, L Eppakayala, TC Maringanti - Russian Journal of Organic …, 2022 - Springer
A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D. The …
Number of citations: 2 link.springer.com
EN Christensen - 1967 - search.proquest.com
This thesis reports the results of Studies on two groups of naturally occurring xanthone pigments. The first, which involved isolation, structure determination, and synthesis, has led to the …
Number of citations: 2 search.proquest.com

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